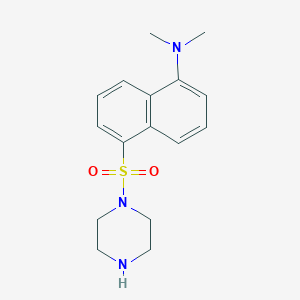
1-ダンシルピペラジン
概要
説明
1-Dansylpiperazine is a useful research compound. Its molecular formula is C16H21N3O2S and its molecular weight is 319.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Dansylpiperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Dansylpiperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Dansylpiperazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
HPLC誘導体化
1-ダンシルピペラジンは、高速液体クロマトグラフィー(HPLC)誘導体化のための試薬として使用されます。 これは、特に検出のために蛍光タグを必要とする脂肪酸やその他の化合物の分析に役立ちます .
脂肪酸の蛍光測定
この化合物は、体液中の脂肪酸の蛍光測定にも用いられます。 これにより、これらの重要な生体分子の高感度な検出と定量が可能になります .
作用機序
Target of Action
1-Dansylpiperazine is a reagent primarily used in the fluorimetric determination of fatty acids . The primary targets of this compound are the fatty acids present in body fluids .
Mode of Action
The compound interacts with fatty acids through a process known as derivatization . This is a chemical reaction that transforms a compound into a derivative of itself, which can be more easily detected or measured. In the case of 1-Dansylpiperazine, it reacts with fatty acids to form a derivative that can be detected using high-performance liquid chromatography (HPLC) .
Biochemical Pathways
The biochemical pathway affected by 1-Dansylpiperazine is the metabolic pathway of fatty acids. By reacting with fatty acids, 1-Dansylpiperazine allows for the detection and quantification of these molecules, providing valuable information about their concentration and distribution in body fluids .
Result of Action
The result of 1-Dansylpiperazine’s action is the formation of a derivative that can be detected using HPLC . This allows for the sensitive determination of free fatty acids in body fluids , providing valuable information for research and clinical applications.
生化学分析
Biochemical Properties
1-Dansylpiperazine plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is commonly used as a reagent for the fluorimetric determination of fatty acids in body fluids. The compound interacts with fatty acids through pre-column derivatization, allowing for their detection and quantification . Additionally, 1-Dansylpiperazine is known to bind to proteins and enzymes, making it useful for studying molecular interactions and dynamics .
Cellular Effects
1-Dansylpiperazine influences various cellular processes by interacting with proteins and enzymes within the cell. Its fluorescent properties allow researchers to track its distribution and binding within cells, providing insights into cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to bind to specific biomolecules can affect cellular functions, including enzyme activity and protein interactions.
Molecular Mechanism
At the molecular level, 1-Dansylpiperazine exerts its effects through binding interactions with biomolecules. The compound’s fluorescent properties enable it to bind to specific sites on proteins and enzymes, allowing researchers to study these interactions in detail . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 1-Dansylpiperazine can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Dansylpiperazine can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its fluorescent properties may degrade over extended periods . Long-term studies have shown that 1-Dansylpiperazine can have lasting effects on cellular function, particularly in in vitro and in vivo studies where it is used to track molecular interactions and dynamics.
Dosage Effects in Animal Models
The effects of 1-Dansylpiperazine vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study molecular interactions without significant adverse effects . At high doses, 1-Dansylpiperazine may exhibit toxic effects, including disruptions in cellular function and metabolism. Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations.
Metabolic Pathways
1-Dansylpiperazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s fluorescent properties allow researchers to track its metabolic flux and changes in metabolite levels . Enzymes involved in the metabolism of 1-Dansylpiperazine include those responsible for its degradation and conversion into other metabolites.
Transport and Distribution
Within cells and tissues, 1-Dansylpiperazine is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The fluorescent properties of 1-Dansylpiperazine enable researchers to visualize its distribution and study its effects on cellular function.
Subcellular Localization
1-Dansylpiperazine exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its role in studying molecular interactions and dynamics, as it allows researchers to observe its effects in different cellular environments.
特性
IUPAC Name |
N,N-dimethyl-5-piperazin-1-ylsulfonylnaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-18(2)15-7-3-6-14-13(15)5-4-8-16(14)22(20,21)19-11-9-17-10-12-19/h3-8,17H,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTFFCBHBQNURK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40471518 | |
| Record name | 1-Dansylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86516-36-1 | |
| Record name | 1-Dansylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40471518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Dansylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

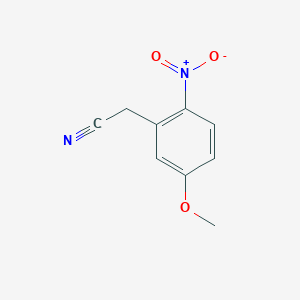
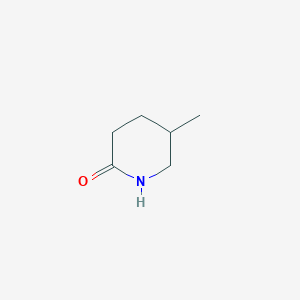





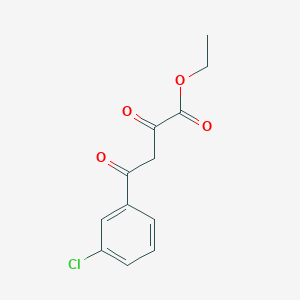

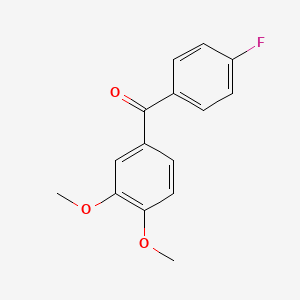
![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) benzyloxycarbonyloxy]succinimide](/img/structure/B1599742.png)


